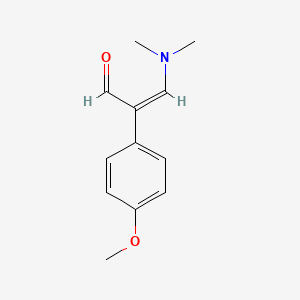

3-(Dimethylamino)-2-(4-methoxyphenyl)acrolein

Description

3-(Dimethylamino)-2-(4-methoxyphenyl)acrolein (CAS 53868-28-3) is an α,β-unsaturated aldehyde derivative featuring a dimethylamino group at the 3-position and a 4-methoxyphenyl substituent at the 2-position. Its molecular formula is C₁₂H₁₅NO₂, with a molar mass of 205.25 g/mol. The compound is commercially available at 95% purity and is utilized in organic synthesis, particularly in coupling reactions and as a precursor for heterocyclic compounds . The aldehyde functionality and electron-donating substituents (dimethylamino and methoxy groups) make it reactive in cycloadditions, nucleophilic additions, and as a Michael acceptor .

Properties

IUPAC Name |

(Z)-3-(dimethylamino)-2-(4-methoxyphenyl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-13(2)8-11(9-14)10-4-6-12(15-3)7-5-10/h4-9H,1-3H3/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPKNYBNGZIOLDO-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C=O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C=O)/C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70501271 | |

| Record name | (2Z)-3-(Dimethylamino)-2-(4-methoxyphenyl)prop-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70501271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53868-28-3 | |

| Record name | (2Z)-3-(Dimethylamino)-2-(4-methoxyphenyl)prop-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70501271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-2-(4-methoxyphenyl)acrolein typically involves the condensation of 4-methoxybenzaldehyde with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include:

Solvent: Ethanol or methanol

Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid

Temperature: Mild heating around 50-70°C

Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

On an industrial scale, the production of 3-(Dimethylamino)-2-(4-methoxyphenyl)acrolein may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-2-(4-methoxyphenyl)acrolein undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, often leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, room temperature

Reduction: Sodium borohydride in methanol, room temperature

Substitution: Alkyl halides in the presence of a base like sodium hydroxide, reflux conditions

Major Products Formed

Oxidation: 3-(dimethylamino)-2-(4-methoxyphenyl)propanoic acid

Reduction: 3-(dimethylamino)-2-(4-methoxyphenyl)propan-1-ol

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-(Dimethylamino)-2-(4-methoxyphenyl)acrolein has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-2-(4-methoxyphenyl)acrolein involves its interaction with specific molecular targets. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The dimethylamino group may enhance the compound’s binding affinity to certain receptors, modulating their signaling pathways.

Comparison with Similar Compounds

(a) 3-(Dimethylamino)-2-(4-Methoxyphenyl)acrylonitrile (CAS 36758-77-7)

- Molecular Formula : C₁₂H₁₄N₂O

- Molar Mass : 202.25 g/mol

- Melting Point : 88–90°C

- Key Difference : Replacement of the aldehyde group (–CHO) with a nitrile (–CN) reduces electrophilicity, altering reactivity in nucleophilic additions. This compound is more stable under basic conditions compared to the aldehyde derivative.

(b) 2-[(Dimethylamino)methylene]-3-(4-methoxyphenyl)-3-oxo-propanenitrile (CAS 96219-74-8)

- Molecular Formula : C₁₃H₁₄N₂O₂

- Molar Mass : 230.26 g/mol

- Key Difference : Incorporation of a carbonyl group adjacent to the nitrile enhances conjugation, enabling applications in heterocycle synthesis (e.g., triazoles) .

Pharmacologically Relevant Derivatives

(a) Ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate hydrochloride

(b) 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)

- Synthesis: Pd-catalyzed cross-coupling of 1-aminocyclohexanone with 4-methoxyphenylboronic acid.

- Melting Point: 223–225°C (ethanol) .

- Application : Demonstrates antimicrobial activity, highlighting the role of methoxyphenyl groups in bioactivity .

Physicochemical and Reactivity Comparison

Industrial and Research Significance

- Heterocycle Synthesis: The dimethylamino and methoxy groups enhance electron density, facilitating Pd-catalyzed cross-couplings and Suzuki-Miyaura reactions .

- Pharmaceutical Intermediates: Derivatives like ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate highlight its role in antidepressant synthesis, whereas acrylonitrile variants serve as intermediates for kinase inhibitors .

Biological Activity

3-(Dimethylamino)-2-(4-methoxyphenyl)acrolein is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This compound features a dimethylamino group and a methoxyphenyl moiety, which are known to influence its reactivity and interactions with biological targets. This article provides an overview of the biological activity of this compound, focusing on its mechanisms of action, target interactions, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-(Dimethylamino)-2-(4-methoxyphenyl)acrolein can be represented as follows:

- Molecular Formula : C12H15NO2

- Molecular Weight : 205.25 g/mol

The presence of the α,β-unsaturated carbonyl group in acrolein derivatives allows them to act as Michael acceptors, which can covalently modify nucleophilic sites on proteins, thereby altering their functions.

3-(Dimethylamino)-2-(4-methoxyphenyl)acrolein primarily acts through the following mechanisms:

- Covalent Modification : The α,β-unsaturated carbonyl group can react with nucleophilic amino acid residues (e.g., cysteine, serine) in proteins, leading to covalent modifications that affect protein function and signaling pathways .

- Enzyme Inhibition : This compound has been shown to inhibit various enzymes by forming stable adducts, which can lead to altered metabolic pathways and cellular responses .

Biological Targets

Research indicates that 3-(Dimethylamino)-2-(4-methoxyphenyl)acrolein interacts with several biological targets:

- Proteases : It has been identified as a potential inhibitor of viral proteases, which are critical for viral replication. The compound's ability to form covalent bonds with key residues in these enzymes suggests its utility in antiviral drug development .

- Kinases : The compound may also inhibit specific kinases involved in cell signaling pathways, leading to changes in cellular proliferation and survival.

Case Studies and Research Findings

Several studies have investigated the biological activity of 3-(Dimethylamino)-2-(4-methoxyphenyl)acrolein:

- Antiviral Activity : A study demonstrated that derivatives of acrolein compounds exhibit potent inhibitory effects against hepatitis C virus (HCV) protease. The introduction of a dimethylamino group significantly enhanced the inhibitory potency (IC50 values in the low nanomolar range) .

- Cytotoxicity Assays : In vitro assays using human cancer cell lines (e.g., HeLa and A549) showed that 3-(Dimethylamino)-2-(4-methoxyphenyl)acrolein exhibits selective cytotoxicity at higher concentrations while sparing normal cells at lower doses. This selectivity is crucial for therapeutic applications .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that modifications to the methoxyphenyl group can significantly alter biological activity. Compounds with more electron-rich substituents showed enhanced interaction with target proteins, indicating a potential pathway for optimizing drug design.

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.